Specific Scientific Field: The specific scientific field is Biodiscovery and Proteome Profiling .
Comprehensive and Detailed Summary of the Application: BTPP has been used in a modified method called bTPP (bioactive thermal proteome profiling) . This method guarantees target specificity from a soluble subproteome . It’s used to identify the protein targets of bioactive compounds, which can accelerate the field of biodiscovery .
Detailed Description of the Methods of Application or Experimental Procedures: The bTPP method involves the precipitation of the microsomal fraction before the thermal shift assay . This is crucial to accurately calculate the melting points of the protein targets .
Thorough Summary of the Results or Outcomes Obtained: The bTPP method identified 9 protein targets out of 2500 proteins, including 3 targets (isocitrate dehydrogenase, aldehyde dehydrogenase, phosphoserine aminotransferase) that could be related to obesity and diabetes, as they are involved in the regulation of insulin sensitivity and energy metabolism .
2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine, also known by its CAS number 161118-67-8, is a complex organic compound characterized by the molecular formula and a molecular weight of approximately 312.43 g/mol. This compound features a phosphoranylidene group attached to a tri-pyrrolidinyl moiety, indicating its potential utility in various chemical and biological applications. The presence of the pyrrolidine rings suggests that this compound may exhibit significant biological activity, particularly in medicinal chemistry and drug discovery contexts .
The chemical reactivity of 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine is influenced by its unique structure. It can participate in various nucleophilic reactions due to the electrophilic nature of the phosphoranylidene group. For instance, it can react with different nucleophiles, leading to the formation of amides and other heterocyclic compounds. The versatility of this compound in organic synthesis allows for the generation of diverse chemical entities, making it a valuable intermediate in synthetic pathways.
Research indicates that compounds containing pyrrolidine rings are often involved in biological processes and can interact with various biological targets. Specifically, 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine has been utilized in bioactive thermal proteome profiling methods to identify protein targets associated with metabolic conditions such as obesity and diabetes. This compound's ability to modulate protein interactions suggests its potential as a lead compound for drug development aimed at metabolic disorders .
The synthesis of 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine typically involves multi-step procedures that may include:
Specific detailed protocols for synthesis may vary depending on the desired purity and yield.
The applications of 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine span several fields:
Interaction studies involving 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine have highlighted its role in modulating protein functions related to insulin sensitivity and energy metabolism. In particular, studies have identified several key proteins that interact with this compound, suggesting pathways through which it may exert biological effects.
Several compounds share structural or functional similarities with 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine:
Compound Name | CAS Number | Key Features |
---|---|---|
1-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine | 161118-67-X | Similar phosphoranylidene structure but with a methyl group instead of ethyl |
N,N-Dimethyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amines | 161118-67-Y | Dimethyl substitution on nitrogen alters reactivity |
N-(tri(pyrrolidin-1-yl)phosphoranylidene)-propanamide | 161118-67-Z | Contains an amide functional group which may affect solubility and interaction profiles |
The uniqueness of 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine lies in its specific combination of functional groups, which enhances its potential as a versatile building block in both synthetic chemistry and biological research .
Corrosive